molecular formula C12H17BO2 B14148968 (Z)-(2-Phenylhex-1-en-1-yl)boronic acid CAS No. 185453-03-6

(Z)-(2-Phenylhex-1-en-1-yl)boronic acid

Cat. No.: B14148968
CAS No.: 185453-03-6
M. Wt: 204.08 g/mol
InChI Key: LVZSWOWWWGOKPI-BENRWUELSA-N
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Description

[(Z)-2-Phenyl-1-hexenyl]boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry This compound is characterized by the presence of a boronic acid group attached to a hexenyl chain with a phenyl substituent The (Z)-configuration indicates the specific geometric arrangement of the substituents around the double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-2-Phenyl-1-hexenyl]boronic acid typically involves the hydroboration of an alkyne followed by oxidation. One common method is the hydroboration of phenylacetylene with a suitable borane reagent, such as 9-borabicyclo[3.3.1]nonane (9-BBN), followed by oxidation with hydrogen peroxide in the presence of a base to yield the boronic acid .

Industrial Production Methods

Industrial production of boronic acids often involves similar hydroboration-oxidation processes but on a larger scale. The choice of reagents and conditions may vary to optimize yield and purity. For example, the use of more stable borane reagents and continuous flow reactors can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

[(Z)-2-Phenyl-1-hexenyl]boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to activate the boronic acid group.

    Oxidizing Agents: Hydrogen peroxide for oxidation reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of [(Z)-2-Phenyl-1-hexenyl]boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

[(Z)-2-Phenyl-1-hexenyl]boronic acid can be compared with other boronic acids such as phenylboronic acid and vinylboronic acid:

Conclusion

[(Z)-2-Phenyl-1-hexenyl]boronic acid is a valuable compound in organic chemistry with diverse applications in synthesis, biology, medicine, and industry. Its unique structure and reactivity make it a versatile tool for researchers and industrial chemists alike.

Properties

CAS No.

185453-03-6

Molecular Formula

C12H17BO2

Molecular Weight

204.08 g/mol

IUPAC Name

[(Z)-2-phenylhex-1-enyl]boronic acid

InChI

InChI=1S/C12H17BO2/c1-2-3-7-12(10-13(14)15)11-8-5-4-6-9-11/h4-6,8-10,14-15H,2-3,7H2,1H3/b12-10-

InChI Key

LVZSWOWWWGOKPI-BENRWUELSA-N

Isomeric SMILES

B(/C=C(/CCCC)\C1=CC=CC=C1)(O)O

Canonical SMILES

B(C=C(CCCC)C1=CC=CC=C1)(O)O

Origin of Product

United States

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